An In-depth Technical Guide to the Chemical Properties of 1-Methylpiperidin-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-Methylpiperidin-4-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of 1-Methylpiperidin-4-amine (CAS No: 41838-46-4). Due to the ambiguity of the term "4-Methylpiperidin-4-amine," this document focuses on the commercially available and widely studied N-methylated isomer, 1-Methylpiperidin-4-amine. This compound is a key intermediate in medicinal chemistry, utilized in the development of a range of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data for easy comparison, and workflow visualizations to support laboratory synthesis and analysis. For comparative context, properties of the related compound 4-Methylpiperidine (CAS No: 626-58-4) are also included.
Introduction
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceutical agents.[1] 1-Methylpiperidin-4-amine, in particular, serves as a critical building block for creating more complex molecules with diverse biological activities, including treatments for neurodegenerative diseases and viral infections.[2][3]
The nomenclature "4-Methylpiperidin-4-amine" is ambiguous and does not correspond to a readily available or well-documented compound. It could imply a piperidine ring with both a methyl and an amino group at the 4-position, leaving a secondary amine in the ring. However, the vast majority of scientific literature and commercial availability points to the user's interest being in 1-Methylpiperidin-4-amine , where the methyl group is affixed to the piperidine nitrogen. This guide will proceed with a detailed analysis of this N-methylated isomer.
Chemical and Physical Properties
1-Methylpiperidin-4-amine is typically a clear, colorless to light yellow liquid.[4] It is soluble in water and various organic solvents, making it a versatile reagent in a wide range of chemical reactions.[5] In contrast, 4-Methylpiperidine, which lacks the 4-amino group, is also a liquid but has different physical properties. The key properties of both compounds are summarized below for comparison.
Table 1: Physical and Chemical Properties
| Property | 1-Methylpiperidin-4-amine | 4-Methylpiperidine |
| CAS Number | 41838-46-4[5] | 626-58-4[6] |
| Molecular Formula | C₆H₁₄N₂[5] | C₆H₁₃N[6] |
| Molecular Weight | 114.19 g/mol [5] | 99.17 g/mol [6] |
| Appearance | Clear colorless to yellow liquid[4] | Clear slightly yellow liquid[7] |
| Boiling Point | 62-64 °C @ 1 mmHg[4] | 124 °C @ 760 mmHg[8] |
| Melting Point | 203-207 °C (decomposition likely) | 4-5 °C[4] |
| Density | 0.91 g/mL[4] | 0.838 g/mL at 25 °C[8] |
| Refractive Index (n20/D) | 1.4700-1.4740[4] | 1.446[8] |
| pKa | 9.92 ± 0.20 (Predicted)[9] | Not readily available |
| SMILES | CN1CCC(CC1)N[5] | CC1CCNCC1[6] |
| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N[10] | UZOFELREXGAFOI-UHFFFAOYSA-N[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Methylpiperidin-4-amine. The following tables summarize key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of 4-Methylpiperidine (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |
| 3.026 | ddd | 2H | H-2ax, H-6ax | J = 12.2, 2.6 |
| 2.569 | dt | 2H | H-2eq, H-6eq | J = 12.2, 2.6 |
| 1.84 | br s | 1H | NH | |
| 1.608 | d | 2H | H-3eq, H-5eq | J = 12.2 |
| 1.077 | qd | 2H | H-3ax, H-5ax | J = 12.2, 4.2 |
| 0.911 | d | 3H | CH₃ | J = 6.6 |
Note: Data derived from publicly available spectra.[11] Specific assignments for 1-Methylpiperidin-4-amine are not readily published, but would be expected to show shifts for the N-CH₃ group (singlet, ~2.2-2.3 ppm) and protons on the carbon bearing the amino group.
Table 3: ¹³C NMR Spectral Data of 4-Methylpiperidine
| Chemical Shift (δ) ppm | Assignment |
| 46.8 | C-2, C-6 |
| 35.5 | C-3, C-5 |
| 31.5 | C-4 |
| 22.5 | CH₃ |
Note: Data sourced from ChemicalBook.[8] For 1-Methylpiperidin-4-amine, one would anticipate a signal for the N-CH₃ carbon around 46 ppm and a downfield shift for the C-4 carbon due to the amino substituent.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylpiperidin-4-amine would be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present. For comparison, the IR spectrum of 4-Methylpiperidine shows a characteristic N-H stretch for a secondary amine around 3280 cm⁻¹.
Table 4: Key IR Absorptions (cm⁻¹)
| Functional Group | Vibration Type | 1-Methylpiperidin-4-amine (Predicted) | 4-Methylpiperidine (Experimental) |
| N-H (Amine) | Stretch | ~3350 & ~3280 (two bands, primary) | ~3280 (one band, secondary) |
| C-H (Alkyl) | Stretch | 2800-3000 | 2800-3000 |
| N-H (Amine) | Bend (Scissoring) | 1590-1650 | N/A |
| C-N (Amine) | Stretch | 1000-1250 | 1050-1230 |
Note: Predicted data for 1-Methylpiperidin-4-amine is based on typical functional group absorptions. Experimental data for 4-Methylpiperidine is from public databases.[6][12]
Mass Spectrometry (MS)
Mass spectrometry of 1-Methylpiperidin-4-amine shows a molecular ion peak (M+) or a protonated molecular ion (MH+) corresponding to its molecular weight.
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 1-Methylpiperidin-4-amine | C₆H₁₄N₂ | 114.19 | MH⁺ = 115[4] |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | M⁺ = 99, 98 (M-H), 84 (M-CH₃), 56[6][13] |
Experimental Protocols
Synthesis of 1-Methylpiperidin-4-amine via Reductive Amination
A common and efficient method for synthesizing 1-Methylpiperidin-4-amine is the reductive amination of 1-Methyl-4-piperidone with ammonia.
Materials:
-
1-Methyl-4-piperidone
-
Ammonium hydroxide solution
-
Hydrogen gas
-
Raney Nickel or Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a suitable pressure-resistant reaction vessel, dissolve 1-Methyl-4-piperidone (1.0 eq) in a solution of ammonia in methanol.
-
Add a catalytic amount of Raney Nickel or Pd/C (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80 °C.
-
Maintain vigorous stirring and monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete (typically after several hours), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation to yield pure 1-Methylpiperidin-4-amine.
Synthesis of 4-Methylpiperidine via Hydrogenation of 4-Methylpyridine
4-Methylpiperidine is typically synthesized by the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline).[14]
Materials:
-
4-Methylpyridine
-
Hydrogen gas
-
Ruthenium on alumina or a similar hydrogenation catalyst
-
Water or an appropriate solvent
-
High-pressure autoclave
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge a high-pressure autoclave with 4-methylpyridine and water (or another suitable solvent).[14]
-
Add the hydrogenation catalyst (e.g., Ru/Al₂O₃).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 1500 psi.[14]
-
Heat the mixture to around 100 °C with vigorous stirring.[14]
-
The reaction is typically complete within 7-8 hours. Monitor pressure to confirm hydrogen uptake.[14]
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
The aqueous solution can then be distilled to isolate the 4-methylpiperidine product.[14]
Role in Drug Discovery and Development
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for a wide range of biological targets. Derivatives of 1-Methylpiperidin-4-amine are investigated for their potential as cognition enhancers, N-type calcium channel blockers for pain, and as antiviral agents.[2][15]
For example, 4-aminopiperidine derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly and have shown potential as anti-tubercular agents.[3] The primary amino group and the tertiary amine within the piperidine ring provide two key points for chemical modification, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
The general workflow for utilizing 1-Methylpiperidin-4-amine as a building block in drug discovery is visualized below.
Figure 1: Workflow for the use of 1-Methylpiperidin-4-amine in drug discovery.
This diagram illustrates the synthesis of the 1-Methylpiperidin-4-amine core scaffold, its subsequent chemical modification to generate a library of diverse compounds, and the progression through screening and optimization stages to identify a potential drug candidate. This highlights the foundational role of 1-Methylpiperidin-4-amine in the pharmaceutical development pipeline.
Safety and Handling
1-Methylpiperidin-4-amine is classified as a flammable liquid and can cause severe skin burns and eye damage.[5][10] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.
4-Methylpiperidine is also a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[6][8] All handling precautions should be strictly followed as with its amino-derivative.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
1-Methylpiperidin-4-amine is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This guide has provided a detailed summary of its chemical and physical properties, comprehensive spectroscopic data for its characterization, and robust experimental protocols for its synthesis. By understanding these core properties, researchers and drug development professionals can effectively utilize this compound in the creation of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Methylpiperidine(626-58-4) IR Spectrum [m.chemicalbook.com]
- 13. Piperidine, 4-methyl- [webbook.nist.gov]
- 14. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 15. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]





